

Performance Comparison of Mesalazine Assays: A Guide for Researchers

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Compound of Interest

Compound Name: Mesalazine-D3

Cat. No.: B585356

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For researchers, scientists, and drug development professionals, the accurate quantification of Mesalazine (5-aminosalicylic acid) is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides a detailed comparison of a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard (**Mesalazine-D3**) against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

This comparison highlights the key performance characteristics of each assay, including linearity and range, and provides the detailed experimental protocols necessary for replication. The data presented is synthesized from validated methods to offer a clear and objective overview for selecting the most appropriate analytical technique for your research needs.

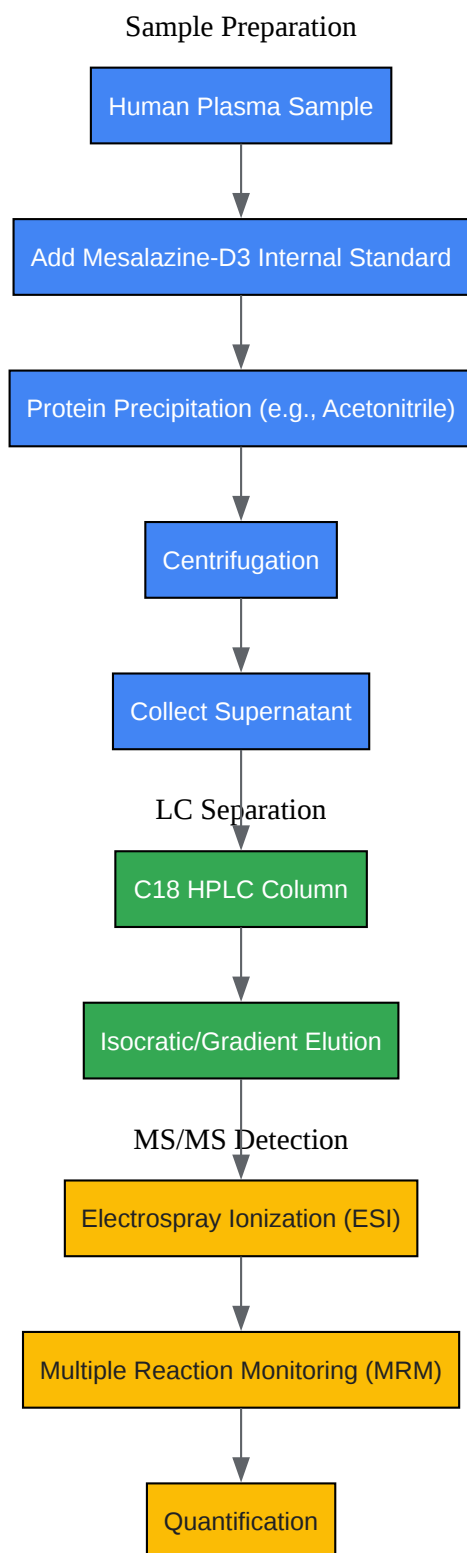
Quantitative Performance Comparison

The following table summarizes the key validation parameters for the two compared Mesalazine assays. The LC-MS/MS method with **Mesalazine-D3** demonstrates a significantly wider linear range and a lower limit of quantification (LLOQ), making it more suitable for applications requiring high sensitivity.

Parameter	LC-MS/MS with Mesalazine-D3	HPLC-UV
Linearity Range	7.984 - 3780.638 ng/mL[1]	10 - 60 µg/mL (10,000 - 60,000 ng/mL)[2]
Correlation Coefficient (r ²)	> 0.99	0.998[2]
Lower Limit of Quantification (LLOQ)	7.984 ng/mL[1]	10 µg/mL (10,000 ng/mL)[2]
Internal Standard	Mesalazine-D3[1]	Not specified
Detection Method	Tandem Mass Spectrometry	UV Spectrophotometry (258 nm)[2]

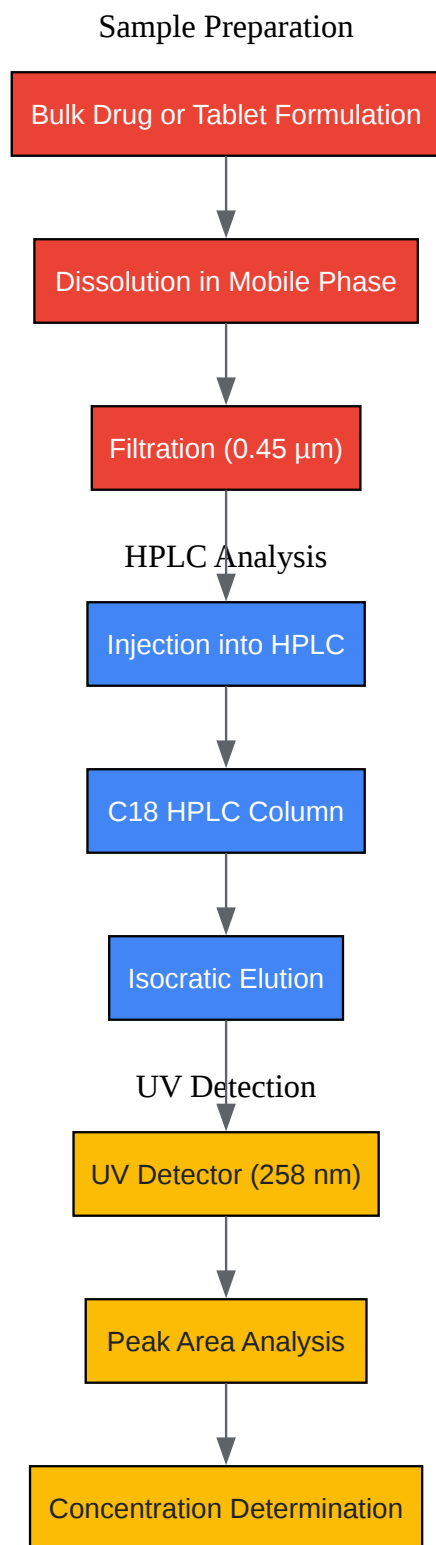
Experimental Workflows

The selection of an analytical method is often guided by the specific requirements of the study, including sensitivity, selectivity, and sample matrix. The following diagrams illustrate the typical experimental workflows for both the LC-MS/MS and HPLC-UV methods for Mesalazine quantification.



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LC-MS/MS with **Mesalazine-D3** Workflow



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HPLC-UV Workflow for Mesalazine

Detailed Experimental Protocols

LC-MS/MS Method with Mesalazine-D3 Internal Standard

This method is highly sensitive and specific, making it ideal for bioanalytical applications where low concentrations of Mesalazine are expected.

1. Sample Preparation:

- To a 100 μ L aliquot of human plasma, add 25 μ L of **Mesalazine-D3** internal standard solution.
- Vortex for 30 seconds.
- Add 400 μ L of acetonitrile for protein precipitation.
- Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

2. Chromatographic Conditions:

- HPLC System: Agilent 1200 series or equivalent.
- Column: C18, 5 μ m, 4.6 x 150 mm.
- Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (specific ratio may vary, e.g., 40:60 v/v)[3].
- Flow Rate: 0.5 mL/min[3].
- Injection Volume: 10 μ L.
- Column Temperature: Ambient.

3. Mass Spectrometric Conditions:

- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Mesalazine: Precursor ion > Product ion (specific m/z values to be optimized, e.g., m/z 154 → m/z 108)[4].
 - **Mesalazine-D3**: Precursor ion > Product ion (specific m/z values to be optimized, e.g., m/z 157 → m/z 111).
- Data Analysis: The concentration of Mesalazine is determined by calculating the peak area ratio of the analyte to the internal standard.

HPLC-UV Method

This method is robust and widely used for the quality control of pharmaceutical formulations.

1. Preparation of Standard and Sample Solutions:

- Standard Stock Solution: Accurately weigh and dissolve Mesalazine reference standard in the mobile phase to obtain a concentration of 100 µg/mL[2].
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 10-60 µg/mL)[2].
- Sample Preparation: For tablet formulations, accurately weigh and powder a number of tablets. Dissolve an amount of powder equivalent to a single dose in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter[2].

2. Chromatographic Conditions:

- HPLC System: Waters (alliance) HPLC or equivalent.
- Column: C18, 5 µm, 4.6 x 100 mm[2].

- Mobile Phase: A mixture of a suitable buffer (e.g., mixed phosphate buffer) and acetonitrile (e.g., 65:35 v/v)[2].
- Flow Rate: 1.0 mL/min[2].
- Injection Volume: 20 μ L[2].
- Detection Wavelength: 258 nm[2].
- Column Temperature: Ambient.

3. Data Analysis:

- The concentration of Mesalazine in the sample is determined by comparing the peak area of the sample with the peak areas of the standard solutions from the calibration curve.

Conclusion

The choice between an LC-MS/MS method with a deuterated internal standard and an HPLC-UV method for Mesalazine analysis depends on the specific application. For bioanalytical studies requiring high sensitivity and specificity to overcome matrix effects, the LC-MS/MS method is superior. For routine quality control of pharmaceutical dosage forms where analyte concentrations are high, the HPLC-UV method provides a reliable and cost-effective solution. This guide provides the necessary data and protocols to assist researchers in making an informed decision based on their analytical needs.

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